

"CAS number 933752-32-0 properties and uses"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
Cat. No.:	B1421871

[Get Quote](#)

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor in Oncology

Introduction

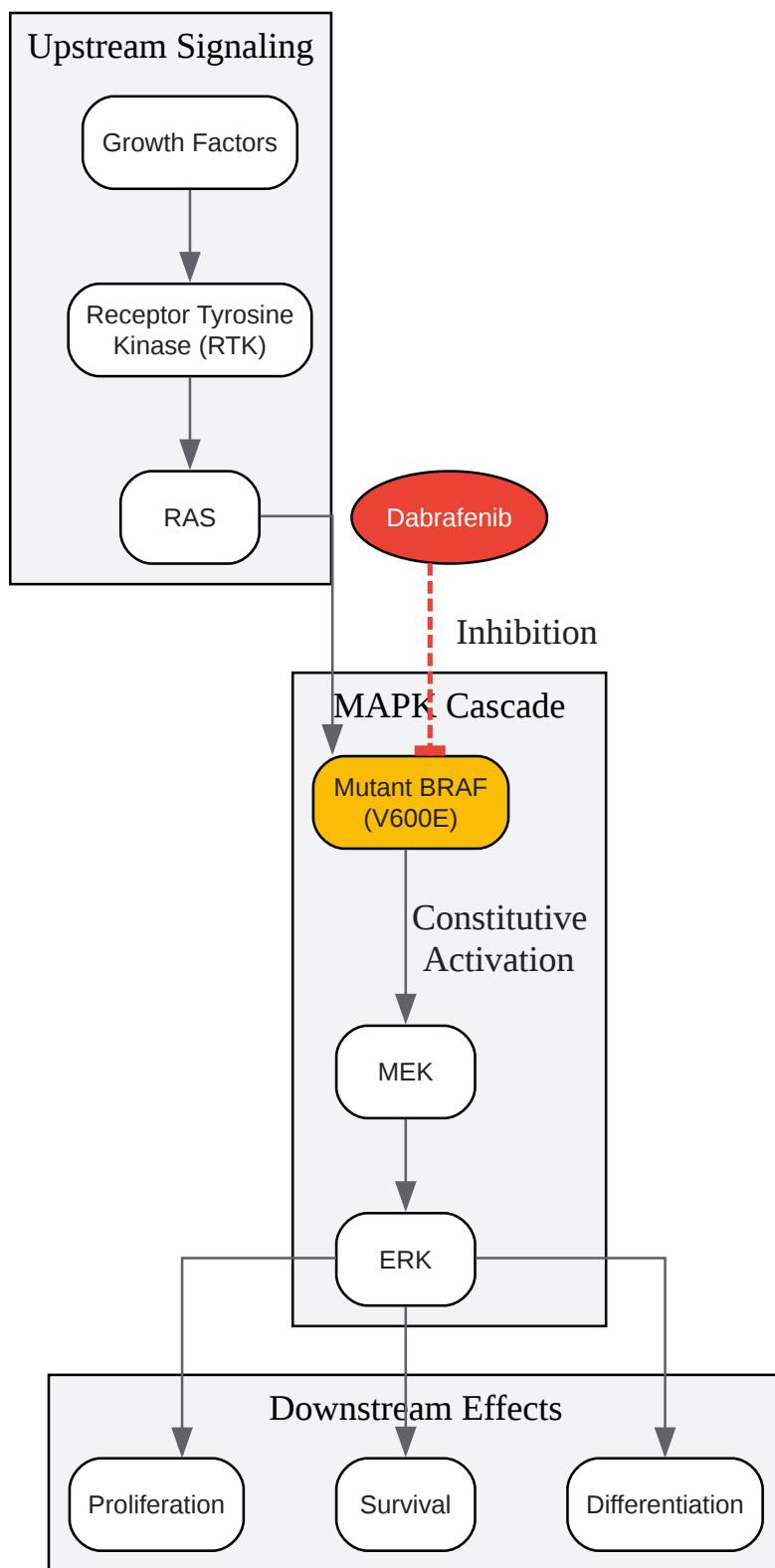
This technical guide provides a comprehensive overview of the properties and uses of the potent and selective BRAF kinase inhibitor, Dabrafenib, also known by its research code GSK2118436.^[1] It is important to note that while the request specified CAS number 933752-32-0, which corresponds to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid, the context of an in-depth guide for researchers in drug development strongly indicates an interest in the well-established anti-cancer agent Dabrafenib.^{[2][3][4][5][6]} The CAS number for Dabrafenib is 1195765-45-7.^{[7][8]} This guide will focus exclusively on Dabrafenib to provide relevant and valuable information for its intended audience of researchers, scientists, and drug development professionals.

Dabrafenib is a pivotal therapeutic agent in the field of precision oncology, specifically for cancers harboring activating mutations in the BRAF gene.^[1] The most prevalent of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.^{[9][10][11]} Dabrafenib was first approved by the U.S. Food and Drug Administration (FDA) on May 29, 2013, and is marketed under the brand name Tafinlar® by Novartis Pharmaceuticals Corporation.^[12]

This guide will delve into the chemical and physical properties of Dabrafenib, its mechanism of action, clinical applications, and the experimental protocols relevant to its study and use.

Chemical and Physical Properties

Dabrafenib is a small molecule inhibitor with distinct chemical and physical characteristics that are crucial for its biological activity and pharmaceutical formulation.


Property	Value	Source
IUPAC Name	N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide	[7]
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[7] [8]
Molecular Weight	519.56 g/mol	[13]
CAS Number	1195765-45-7	[7] [8]
Appearance	Lyophilized powder	[7]
Solubility	Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming)	[7] [8]
Storage	Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.	[7]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[\[14\]](#)[\[15\]](#) It exhibits high selectivity for mutant BRAF proteins, particularly BRAF V600E.[\[13\]](#) The V600E mutation, a substitution of valine with glutamic acid at codon 600, accounts for the majority of BRAF mutations in melanoma and other cancers.[\[11\]](#) This mutation locks the BRAF kinase in a constitutively active conformation, leading to persistent downstream signaling.[\[11\]](#)

Dabrafenib binds to the ATP-binding pocket of mutant BRAF, stabilizing the kinase in an inactive state and thereby inhibiting its activity.[\[9\]](#)[\[11\]](#) This leads to the suppression of the

downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[10] The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[11]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

Dabrafenib demonstrates high potency against various BRAF V600 mutations.

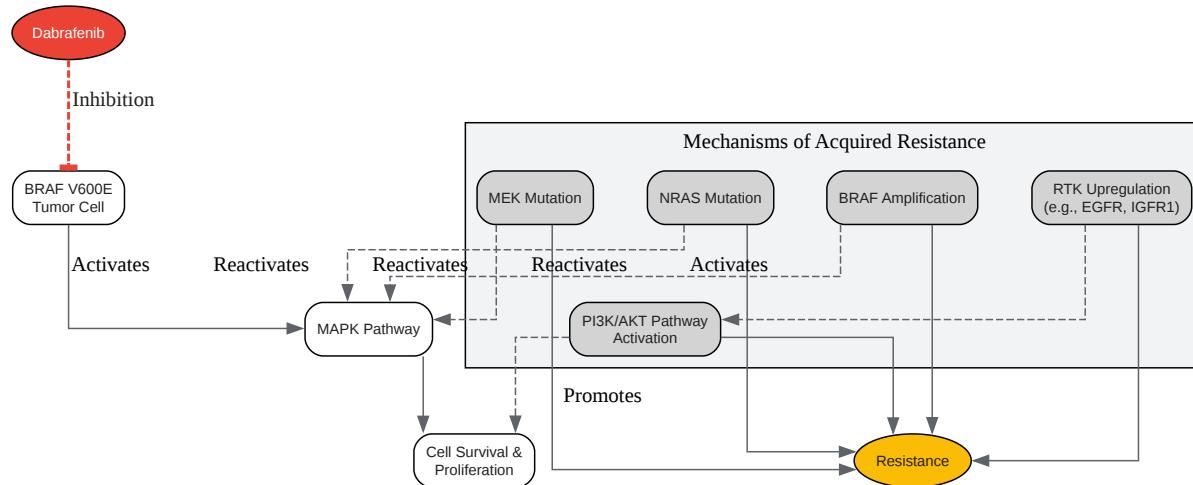
Target	IC50	Source
B-Raf (V600E)	0.6 nM	[7][14][15]
B-Raf (V600K)	0.5 nM	[7]
B-Raf (wild-type)	3.2 nM	[7]
C-Raf	5.0 nM	[7][14][15]

Therapeutic Applications and Clinical Efficacy

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received FDA approval for the treatment of various BRAF V600 mutation-positive cancers.[12][16] The combination therapy is often preferred as it can delay the onset of resistance.[11]

Approved Indications:

- Metastatic Melanoma: For patients with BRAF V600E or V600K mutations.[12]
- Adjuvant Treatment of Melanoma: For patients with BRAF V600E or V600K mutations and lymph node involvement after complete resection.[12]
- Non-Small Cell Lung Cancer (NSCLC): For metastatic NSCLC with a BRAF V600E mutation. [12]
- Anaplastic Thyroid Cancer (ATC): For locally advanced or metastatic ATC with a BRAF V600E mutation and no satisfactory local treatment options.[12][17]
- Solid Tumors: For adult and pediatric patients (≥ 6 years) with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment. [12][18]
- Low-Grade Glioma (LGG): For pediatric patients (≥ 1 year) with LGG with a BRAF V600E mutation requiring systemic therapy.[12][19]


The recommended adult dosage of Dabrafenib is 150 mg (two 75 mg capsules) taken orally twice daily, in combination with Trametinib 2 mg orally once daily.[\[18\]](#)

Mechanisms of Resistance

Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical challenge.[\[20\]](#) Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

Key Resistance Mechanisms:

- Reactivation of the MAPK Pathway:
 - Mutations in NRAS or MEK1/2.[\[21\]](#)[\[22\]](#)[\[23\]](#)
 - BRAF amplification or alternative splicing.[\[21\]](#)[\[23\]](#)
 - Paradoxical MAPK pathway activation in BRAF wild-type cells.[\[10\]](#)
- Activation of Bypass Pathways:
 - Upregulation of receptor tyrosine kinases (RTKs) such as PDGFR β , IGF-1R, and EGFR.[\[21\]](#)
 - Activation of the PI3K/AKT pathway, often through loss of PTEN.[\[21\]](#)[\[24\]](#)

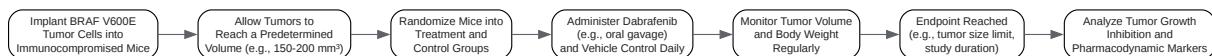
[Click to download full resolution via product page](#)

Caption: Overview of key mechanisms of resistance to Dabrafenib.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the anti-proliferative effect of Dabrafenib on BRAF-mutant cancer cell lines.


Methodology:

- Cell Culture: Culture BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (as a control) in appropriate media and conditions.
- Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

- Dabrafenib Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Replace the existing medium with the Dabrafenib-containing medium. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Plot cell viability against Dabrafenib concentration and calculate the IC₅₀ value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a typical workflow for evaluating the in vivo efficacy of Dabrafenib.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo tumor xenograft study with Dabrafenib.

Methodology:

- Animal Model: Use immunocompromised mice (e.g., CD1 nu/nu).
- Tumor Cell Implantation: Subcutaneously implant a suspension of BRAF V600E mutant human tumor cells (e.g., A375P) into the mice.[13]
- Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
- Drug Administration: Administer Dabrafenib orally (e.g., by gavage) at various doses once daily. The control group receives the vehicle solution.[25]
- Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

- Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze downstream pathway markers, such as the levels of phosphorylated ERK (pERK), to confirm target engagement.[25]

Safety and Toxicology Profile

The most common adverse reactions ($\geq 20\%$) observed in adult patients treated with Dabrafenib in combination with Trametinib include pyrexia, fatigue, nausea, rash, chills, headache, hemorrhage, cough, vomiting, constipation, diarrhea, myalgia, arthralgia, and edema.[18] In pediatric patients, the most common adverse reactions are similar and also include dry skin, dermatitis acneiform, abdominal pain, and paronychia.[18]

Future Directions

Research continues to focus on overcoming resistance to Dabrafenib and expanding its applications. Key areas of investigation include:

- Combination Therapies: Exploring combinations of Dabrafenib with other targeted agents and immunotherapies to enhance efficacy and durability of response.
- Novel BRAF Inhibitors: Development of next-generation BRAF inhibitors that can overcome known resistance mechanisms.
- Biomarker Discovery: Identifying predictive biomarkers to better select patients who are most likely to benefit from Dabrafenib therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. 933752-32-0,1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced

R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]

- 3. 933752-32-0 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID [chemsigma.com]
- 4. Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd [hygeiapharm.com]
- 5. 933752-32-0 | CAS DataBase [m.chemicalbook.com]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID | 933752-32-0 [chemicalbook.com]
- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 8. Dabrafenib (GSK2118436) (#91942) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugs.com [drugs.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. onclive.com [onclive.com]
- 20. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 24. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["CAS number 933752-32-0 properties and uses"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1421871#cas-number-933752-32-0-properties-and-uses>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com